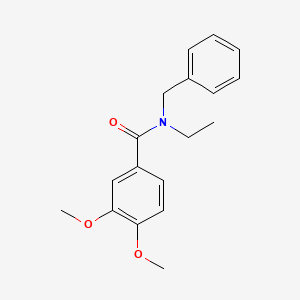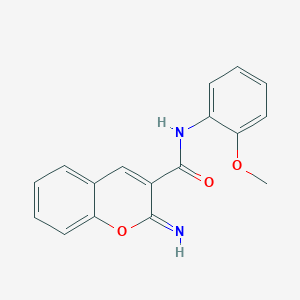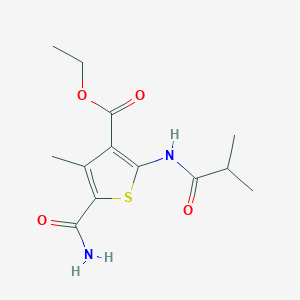![molecular formula C18H21N3OS B5868404 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinoyl-4-[4-(methylthio)benzyl]piperazine (INMBP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INMBP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities such as anticancer, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine is not fully understood. However, it has been proposed that 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and proliferation. Furthermore, 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine is also soluble in various solvents, making it easy to handle in lab experiments. However, one limitation of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine is its low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine. One area of research could be the development of novel formulations of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine that enhance its bioavailability and efficacy. Another area of research could be the investigation of the potential synergistic effects of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine with other anticancer agents. Furthermore, the development of 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine derivatives with improved pharmacological properties could also be an area of future research.
Synthesemethoden
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine can be synthesized using a multistep synthetic route. The first step involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. The resulting compound is then reacted with 4-(methylthio)benzylamine in the presence of triethylamine to obtain the intermediate product. The final step involves the cyclization of the intermediate compound using piperazine in the presence of acetic acid to yield 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has also been shown to possess antifungal activity against Candida albicans and antiviral activity against hepatitis C virus. Furthermore, 1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine has been found to exhibit antioxidant activity and has potential applications in the treatment of oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-23-17-4-2-15(3-5-17)14-20-10-12-21(13-11-20)18(22)16-6-8-19-9-7-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYWMLNHNVFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)


![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)


